molecular formula C13H17F3N2O B6335008 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline CAS No. 1416352-07-2

2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline

Cat. No.: B6335008
CAS No.: 1416352-07-2
M. Wt: 274.28 g/mol
InChI Key: KGLPPUNTAMXGDK-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a methoxy group, a trifluoromethyl group, and a piperidinyl group attached to an aniline core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyaniline with 4-trifluoromethylpiperidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the aniline core.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized aniline derivatives.

Scientific Research Applications

2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-benzene
  • 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-phenol
  • 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-pyridine

Uniqueness

2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperidinyl group contributes to its binding affinity for various molecular targets. These features make it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-19-12-8-10(2-3-11(12)17)18-6-4-9(5-7-18)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPPUNTAMXGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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